3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
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Overview
Description
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a tert-butyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves a multi-step process One common method is the reaction of 4-tert-butylbenzoic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with thionyl chloride to yield the oxadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can also improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of aniline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for various diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine
Uniqueness: 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline stands out due to its specific structural features, which confer unique chemical and physical properties. These properties make it particularly useful in applications where high stability and reactivity are required.
Properties
IUPAC Name |
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGXBBCXIUKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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